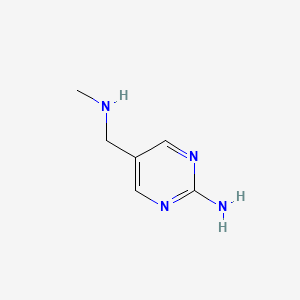

5-((Methylamino)methyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methylaminomethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-8-2-5-3-9-6(7)10-4-5/h3-4,8H,2H2,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYIDBFKZNLZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679014 | |

| Record name | 5-[(Methylamino)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-83-2 | |

| Record name | 2-Amino-N-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Methylamino)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylamino Methyl Pyrimidin 2 Amine and Its Structural Analogs

Approaches to Pyrimidine (B1678525) Ring Construction and Functionalization

The construction of the pyrimidine ring, a key structural component, is typically achieved through the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org Common reagents for this process include amidines, urea, and guanidines, which react with β-dicarbonyls to form 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, also provide a versatile route to pyrimidine synthesis. wikipedia.org

Once the pyrimidine ring is formed, functionalization at various positions is necessary to introduce the desired substituents. Electrophilic substitution on the pyrimidine ring is less facile compared to pyridine (B92270) due to its decreased basicity. wikipedia.org When it does occur, it is most likely at the 5-position, which is the least electron-deficient. wikipedia.org Various reactions like nitration, halogenation, and formylation have been observed with substituted pyrimidines. wikipedia.org

A common strategy for introducing a functional group at the 5-position of a 2-aminopyrimidine (B69317) is through bromination. For instance, 2-aminopyrimidine can be treated with N-bromosuccinimide (NBS) in acetonitrile (B52724) to yield 2-amino-5-bromopyrimidine (B17363) with high efficiency. chemicalbook.com This bromo-substituted intermediate serves as a versatile precursor for further modifications. chemicalbook.comsigmaaldrich.com

The introduction of substituents at the C2, C4, and C6 positions of the pyrimidine ring is often achieved through nucleophilic substitution reactions. nih.gov For example, halogen atoms at these positions can be displaced by various amines to introduce diversity. nih.gov The reactivity of these positions allows for sequential and selective modifications.

Furthermore, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification. This involves forming a pyrimidinium salt, followed by cleavage and subsequent reaction with various nucleophiles to introduce new functionalities at the C2 and C5 positions. nih.gov

Strategic Derivatization for Investigating Structure-Activity Relationships (SAR)

To explore the structure-activity relationships of 5-((methylamino)methyl)pyrimidin-2-amine analogs, systematic modifications are made to different parts of the molecule. This allows researchers to understand how specific structural features influence the compound's biological activity.

Modifications at the Pyrimidine Core

Modifications at the pyrimidine core often involve introducing various substituents at positions 2, 4, 5, and 6 to generate a range of mono-, di-, tri-, and tetra-substituted derivatives. nih.gov This strategic alteration of the pyrimidine scaffold allows for the fine-tuning of the molecule's properties to enhance its affinity and selectivity for biological targets. nih.gov

For instance, in the development of aurora kinase and polo-like kinase inhibitors, the pyrimidine core acts as a scaffold that can form crucial hydrogen bonds with amino acid residues in the kinase hinge region. nih.gov By synthesizing various 2-aminopyrimidines and 2,4-diaminopyrimidines with different substitution patterns, researchers can optimize these interactions. nih.gov One synthetic approach involves the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution of various anilines at the C-2 position of the pyrimidine core. nih.gov

Another strategy involves the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This allows for the introduction of diverse groups at the C6 position while maintaining the 2-amino and 5-bromo functionalities, which can be important for biological activity or further chemical manipulation. nih.gov

Modifications at the Amine Substituents

Altering the amine substituents is a common strategy to probe their role in biological interactions. This can involve alkylation, acylation, or the introduction of different amine-containing moieties. nih.govnih.gov

In one study, the 2-NH group of a pyrimidine core was derivatized with a p-fluorobenzyl ring to create alkylated derivatives. nih.gov Additionally, the N,N-diethylpropane-1,3-diamine at the 6-position was replaced with various other alkylamines, including both secondary and tertiary amines, as well as linear and cyclic ones. nih.gov These modifications helped to elucidate the impact of the nature of the amine substituent on the compound's activity. nih.gov

Structure-activity relationship studies on 2,4-disubstituted pyrimidines have shown that varying the steric and electronic properties of substituents at the C-2 and C-4 positions can significantly affect their inhibitory activity against enzymes like cholinesterases. nih.gov For example, introducing different cyclic amines such as pyrrolidine (B122466) or 4-methylpiperidine (B120128) at the C-2 position and various benzyl (B1604629) or naphthylmethyl groups at the C-4 amine resulted in compounds with a range of potencies and selectivities. nih.gov

The synthesis of analogs of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine involved modifications to the butenylamine side chain. nih.gov These changes were designed to understand the structural requirements for inhibiting S-adenosylmethionine decarboxylase and to potentially enhance antiproliferative and antitrypanosomal activities. nih.gov

Introduction of Bridging Structures

The introduction of bridging structures can constrain the conformation of the molecule, which may lead to enhanced binding affinity and selectivity for a biological target. While specific examples directly related to this compound are not prevalent in the provided context, the synthesis of fused heterocyclic systems containing a pyrimidine ring is a well-established strategy.

For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-diketones. beilstein-journals.org This creates a rigid, fused ring system where the pyrimidine ring is bridged with a pyrazole ring. Such structures can serve as scaffolds for further functionalization and SAR studies.

Precursors and Intermediate Compounds in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives relies on a variety of key precursors and intermediate compounds.

A fundamental precursor for many pyrimidine-based compounds is 2-aminopyrimidine . This can be synthesized from inexpensive industrial materials like DMF (dimethylformamide) through a process of addition, condensation, and extractive distillation. google.com

For the introduction of a functional group at the C5 position, 2-amino-5-bromopyrimidine is a crucial intermediate. chemicalbook.com It is synthesized by the bromination of 2-aminopyrimidine using N-bromosuccinimide. chemicalbook.com This intermediate is valuable for subsequent coupling reactions to introduce the desired side chain. sigmaaldrich.com

Another important intermediate is 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate . Its synthesis can start from 3-methoxypropionitrile, which undergoes formylation and subsequent reactions to build the pyrimidine ring and introduce the bromomethyl group at the C5 position. google.com

The synthesis of various pyrimidine derivatives often starts with substituted chloropyrimidines. For instance, 4-amino-2,6-dichloropyrimidine can react with different anilines to form intermediates where one or both chlorine atoms are substituted. nih.gov These intermediates can then be further reacted with other amines to generate a library of compounds. nih.gov

In the synthesis of imatinib (B729) analogs, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a key precursor. mdpi.com This compound can be further modified, for example, by reacting the amino group to form a pyrrole (B145914) or an azide, which can then be used for further synthetic transformations. mdpi.com

The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine can utilize 2-methyl-4-amino-5-alkoxymethylpyrimidines as starting materials. google.com These can be converted to the final product through amination. google.com

A general overview of some key precursors is provided in the table below.

| Precursor/Intermediate | Synthetic Utility |

| 2-Aminopyrimidine | Starting material for the synthesis of various substituted pyrimidines. google.com |

| 2-Amino-5-bromopyrimidine | Key intermediate for introducing substituents at the C5 position. chemicalbook.comsigmaaldrich.com |

| 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate | Precursor for introducing a methylaminomethyl group at the C5 position. google.com |

| 4-Amino-2,6-dichloropyrimidine | Versatile starting material for the synthesis of 2,4,6-trisubstituted pyrimidines. nih.gov |

| N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Intermediate in the synthesis of imatinib analogs. mdpi.com |

| 2-Methyl-4-amino-5-alkoxymethylpyrimidine | Precursor for the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine. google.com |

These precursors and intermediates are instrumental in the modular and efficient synthesis of a diverse range of this compound derivatives for chemical and biological investigations.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-((Methylamino)methyl)pyrimidin-2-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two protons on the pyrimidine (B1678525) ring at positions 4 and 6 are chemically equivalent and should appear as a single sharp singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. The protons of the methylene (B1212753) bridge (-CH₂-) connecting the ring to the methylamino group would appear as a singlet, deshielded by the adjacent nitrogen atom and the pyrimidine ring. The methyl group (-CH₃) protons would also produce a singlet, shifted downfield by the attached nitrogen but appearing at a higher field relative to the methylene and aromatic protons. The protons on the nitrogen atoms (the primary amine -NH₂ at C2 and the secondary amine -NH- in the side chain) are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. acs.orgsemanticscholar.orgnih.govresearchgate.net

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The compound has six distinct carbon environments. The carbon atoms of the pyrimidine ring will appear at the most downfield shifts, with their exact positions influenced by the nitrogen atoms and the amino substituents. acs.org Studies on aminopyrimidines have shown that carbons attached to amino groups (ipso carbons) and those at positions ortho and para to them are significantly affected. acs.orgresearchgate.net The C2 carbon, bonded to the primary amine, and the C4/C6 carbons are expected at the lowest field. The C5 carbon, attached to the side chain, would appear at a higher field relative to the other ring carbons. The aliphatic carbons—the methylene (-CH₂-) and methyl (-CH₃) groups—will have the most upfield chemical shifts. compoundchem.comoregonstate.edu

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| ~8.1 - 8.3 | Pyrimidine C4-H, C6-H | Singlet | 2H |

| ~4.5 - 5.5 | C2-NH₂ | Broad Singlet | 2H |

| ~3.6 - 3.8 | -CH₂- | Singlet | 2H |

| ~2.4 - 2.6 | -CH₃ | Singlet | 3H |

| Variable (~2.0 - 4.0) | -NH- | Broad Singlet | 1H |

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163 | C2 (C-NH₂) |

| ~158 | C4, C6 |

| ~120 | C5 |

| ~50 | -CH₂- |

| ~35 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary and secondary amines, the aromatic pyrimidine ring, and aliphatic C-H bonds.

The high-frequency region of the spectrum is particularly informative. The primary amine (-NH₂) at the C2 position is expected to show two distinct absorption bands between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations. ijirset.comripublication.com The secondary amine (-NH-) in the side chain should exhibit a single, weaker N-H stretching band in a similar region. tsijournals.com Just below this, the aliphatic C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups would appear between 2850 and 3000 cm⁻¹.

In the fingerprint region, characteristic absorptions for the pyrimidine ring, involving C=C and C=N stretching, are expected between 1500 and 1650 cm⁻¹. ripublication.com N-H bending vibrations (scissoring) for the primary amine are typically observed around 1600-1650 cm⁻¹, potentially overlapping with the ring stretching modes. tsijournals.com The stretching vibrations for the C-N bonds of both the amines and the ring are anticipated in the 1250-1350 cm⁻¹ range. tsijournals.com

Predicted IR Absorption Data for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 and ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3300 | N-H Stretch | Secondary Amine (-NH-) |

| 2850 - 3000 | C-H Stretch | -CH₂-, -CH₃ |

| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1650 | C=C and C=N Stretch | Pyrimidine Ring |

| 1250 - 1350 | C-N Stretch | Aromatic and Aliphatic Amines |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring electronic transitions. The pyrimidine ring is a chromophore that undergoes π→π* and n→π* transitions. For unsubstituted pyrimidine, these transitions occur at specific wavelengths. However, the presence of substituents like amino groups, which act as powerful auxochromes, significantly alters the absorption profile.

The amino groups at the C2 position and in the side chain are expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to pyrimidine itself. rsc.org This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms. Based on data for other aminopyrimidines, the primary π→π* transition for this compound is predicted to occur in the range of 270-300 nm. nih.govnih.govrsc.org A weaker n→π* transition may also be observable at a longer wavelength.

Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~270 - 300 | π→π | Substituted Pyrimidine Ring |

| >300 (weak) | n→π | Substituted Pyrimidine Ring |

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₁₀N₄, giving it a monoisotopic mass of 138.0905 Da and a nominal molecular weight of 138 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z of 138. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (four in this case) will have an even nominal molecular weight and an even m/z for its molecular ion. libretexts.org

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A primary fragmentation pathway for amines is α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. wikipedia.orgmiamioh.edu For this molecule, the most likely α-cleavage would be the loss of the methyl group from the side chain, leading to a stable fragment ion. Another prominent fragmentation would involve the cleavage of the C5-CH₂ bond, resulting in a resonance-stabilized pyrimidin-5-ylmethyl cation or the complementary aminomethyl radical. Further fragmentation of the pyrimidine ring itself can also occur, though these pathways are more complex. nih.govacs.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Assignment | Proposed Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺• | Molecular Ion |

| 123 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical from side chain |

| 108 | [M - CH₂NH]⁺• | Loss of methanimine (B1209239) radical |

| 94 | [C₄H₄N₃]⁺ | Cleavage of side chain at C5-CH₂ bond |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and unambiguous structural information in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The analysis would reveal the planarity of the pyrimidine ring and the specific orientation of the (methylamino)methyl substituent relative to the ring. Of particular interest would be the intermolecular interactions that stabilize the crystal lattice. Given the presence of both hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the lone pairs on the pyrimidine ring nitrogens), extensive intermolecular hydrogen bonding is expected to be a dominant feature of the crystal packing. nih.govrsc.org These interactions would link adjacent molecules into complex one-, two-, or three-dimensional networks, defining the solid-state architecture. Such data is critical for understanding polymorphism and the physical properties of the solid material. acs.orgnih.gov

Computational Chemistry and Cheminformatics Investigations of 5 Methylamino Methyl Pyrimidin 2 Amine and Analogs

Quantum Chemical Calculations and Electronic Properties (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules. For 5-((Methylamino)methyl)pyrimidin-2-amine, DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the 2-amino group is an electron-donating group, which would be expected to raise the energy of the HOMO. Conversely, the pyrimidine (B1678525) ring itself is electron-deficient. The methylamino-methyl substituent at the 5-position will also modulate the electronic properties. Theoretical calculations on similar molecules often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to obtain optimized geometries and electronic properties. nih.gov

To illustrate the expected electronic properties, a hypothetical data table based on calculations for structurally related aminopyrimidine derivatives is presented below.

| Property | Estimated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions. |

| Note: These values are estimations based on related compounds and are for illustrative purposes. |

Molecular Electrostatic Potential (MEP) and Reactivity Descriptor Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule and its intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue).

For this compound, the MEP surface would be expected to show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrogen of the 2-amino group, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. Conversely, positive potential would be anticipated around the hydrogen atoms of the amino and methylamino groups, suggesting their role as hydrogen bond donors. Studies on substituted pyridines have demonstrated that MEP analysis can effectively predict sites of protonation and N-oxidation. nih.gov The MEP map for a 2-aminopyridine, for example, shows a significant negative potential near the ring nitrogen, though this can be influenced by the position of the amino group. nih.gov

Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic nature of a molecule. |

| These descriptors can be calculated from the HOMO and LUMO energies. |

Analysis of these descriptors for this compound would provide a deeper understanding of its chemical behavior and its potential to interact with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The 2-aminopyrimidine (B69317) scaffold is a well-established "hinge-binder" that forms key hydrogen bonds with the backbone of the hinge region in many protein kinases. nih.gov This interaction is a common feature of numerous FDA-approved kinase inhibitors. nih.gov Therefore, it is highly probable that this compound and its analogs would exhibit inhibitory activity against various protein kinases.

Molecular docking studies on similar 2-aminopyrimidine derivatives have shown that the 2-amino group typically forms one or two hydrogen bonds with the hinge region of the kinase. acs.org The substituent at the 5-position, in this case, the methylamino-methyl group, would project into the solvent-exposed region or a nearby sub-pocket of the ATP-binding site, where it can form additional interactions, potentially enhancing binding affinity and selectivity.

Potential kinase targets for this compound could include Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3), which are known to be targeted by 2-aminopyrimidine-based inhibitors. acs.orgnih.govnih.gov A hypothetical docking study of this compound into the active site of a kinase like CDK2 (PDB ID: 1HCK) could reveal the following interactions:

| Interacting Residue (CDK2) | Interaction Type | Ligand Atom Involved |

| Leu83 (Hinge) | Hydrogen Bond | N-H of 2-amino group |

| Glu81 (Hinge) | Hydrogen Bond | N1 of pyrimidine ring |

| Asp86 | Ionic/Hydrogen Bond | N-H of methylamino group |

| Phe80 | Hydrophobic Interaction | Pyrimidine ring |

| This table represents a plausible binding mode based on known inhibitor interactions. |

The binding energy, calculated by the docking software's scoring function, would provide an estimate of the binding affinity. For similar pyrimidine derivatives docked into kinase domains, binding energies typically range from -7 to -10 kcal/mol. nih.gov

Cheminformatics Approaches in Analog Design and Virtual Screening

Cheminformatics provides the tools and techniques to analyze, manage, and mine large datasets of chemical information, which is invaluable for designing new molecules with desired properties. For this compound, cheminformatics approaches can be employed for several purposes, including analog design and virtual screening.

Analog Design: Starting with the core scaffold of this compound, new analogs can be designed by systematically modifying its structure. This can involve altering the substituents at various positions of the pyrimidine ring to improve potency, selectivity, or pharmacokinetic properties. For example, the methylamino-methyl group at the 5-position could be replaced with other functional groups to explore different interactions with the target protein. nih.gov

Virtual Screening: Virtual screening is a computational method used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. A library of pyrimidine derivatives can be computationally screened against a panel of protein kinases to identify potential hits. researchgate.net This process typically involves filtering the library based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness, followed by molecular docking to predict binding affinity. researchgate.net The use of DNA-encoded libraries (DELs) with a pyrimidine focus is another powerful strategy for discovering novel binders. nih.gov

Cheminformatics tools can also be used to analyze the diversity of a compound library, ensuring broad coverage of chemical space and increasing the chances of finding novel active compounds. broadinstitute.org By analyzing the structural features of known active and inactive compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, untested analogs.

| Cheminformatics Application | Description |

| Library Enumeration | Generation of a virtual library of analogs by combinatorial modification of the lead scaffold. |

| Property Prediction | Calculation of physicochemical properties (e.g., logP, molecular weight, polar surface area) to assess drug-likeness. |

| Virtual Screening | High-throughput docking of a compound library against a target protein to identify potential hits. |

| Diversity Analysis | Assessment of the chemical diversity of a compound collection to guide library design. |

| QSAR Modeling | Development of predictive models for biological activity based on chemical structure. |

Preclinical Pharmacological Research and Biological Target Engagement

Investigation of Enzyme Inhibition Profiles (in vitro assays)

Checkpoint Kinase 1 (CHK1) is a critical regulator of the DNA damage response pathway. nih.gov The inhibition of CHK1 can force tumor cells with damaged DNA into mitosis, leading to apoptosis, which makes it an attractive target for cancer therapy. nih.gov Research into aminopyrimidine derivatives has identified potent inhibitors of CHK1.

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives were developed and evaluated for their ability to inhibit CHK1. nih.gov Molecular docking studies indicated that these compounds could form hydrogen bonds with key residues in the CHK1 active site, such as Glu85 and Cys87. nih.gov The inhibitory activities of representative compounds from this series are detailed in the table below.

Table 1: In Vitro CHK1 Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

| Compound | CHK1 IC50 (nM) |

|---|---|

| 22 | 4.1 |

| 29 | 3.7 |

| 30 | 2.9 |

| 31 | 2.5 |

| 32 | 3.3 |

Data sourced from a study on dual FLT3/CHK1 inhibitors. nih.gov

These findings highlight the potential of the aminopyrimidine scaffold as a basis for the development of potent CHK1 inhibitors.

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for maintaining genomic integrity. nih.govnih.gov Overexpression of PLK4 is observed in various cancers, identifying it as a promising anticancer target. nih.govnih.gov A series of novel pyrimidin-2-amine derivatives have been synthesized and shown to be potent inhibitors of PLK4. nih.govnih.gov

Utilizing a scaffold hopping strategy, researchers developed compounds with an aminopyrimidine core that demonstrated high inhibitory activity against PLK4 in in vitro enzyme assays. nih.govnih.gov The most potent of these compounds, 8h , exhibited an IC50 value in the low nanomolar range. nih.gov The inhibitory activities of several compounds from this series are presented below.

Table 2: In Vitro PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives

| Compound | PLK4 IC50 (µM) |

|---|---|

| 3b | 0.0312 |

| 3r | 0.0174 |

| 8h | 0.0067 |

Data obtained from in vitro LanthaScreen Eu kinase binding assay. nih.gov

These results underscore the potential of pyrimidin-2-amine derivatives as a structural basis for developing effective and safe PLK4 inhibitors for cancer treatment. nih.govnih.gov

Phosphodiesterase 2 (PDE2) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling. The development of selective PDE2 inhibitors is of interest for treating various central nervous system disorders. Research has focused on triazolopyrimidine-based compounds as potential PDE2 inhibitors.

One study optimized a high-throughput screening hit to develop a potent and selective PDE2 inhibitor with a pyridotriazolopyrazine core. mdpi.com The inhibitory concentrations for several of these compounds are listed below.

Table 3: In Vitro PDE2 Inhibitory Activity of Pyridotriazolopyrazine Derivatives

| Compound | PDE2 IC50 (nM) |

|---|---|

| 4 | 14 |

| 5 | 15 |

| 6 | 29 |

| 8 | 190 |

| 12 | 3 |

Data from in vitro assays measuring PDE2 inhibition. mdpi.com

These findings demonstrate that the triazolopyrimidine scaffold can be effectively modified to produce highly potent and selective inhibitors of PDE2.

Methionine synthase is a key enzyme in the metabolic pathways of folate and methionine. evitachem.com It catalyzes the conversion of homocysteine and 5-methyltetrahydrofolate to methionine and tetrahydrofolate. evitachem.com The inhibition of this enzyme has been explored as a potential therapeutic strategy.

Research has investigated analogues of 5-methyltetrahydrofolate as inhibitors of methionine synthase. One study focused on 5-formyltetrahydrofolate analogs, which act as inhibitors of murine methenyltetrahydrofolate synthetase (MTHFS), an enzyme involved in folate metabolism. rsc.org Another study synthesized a series of methionine analogues and evaluated their inhibitory activity against E. coli methionyl-tRNA synthetase. nih.gov The inhibitory constants for some of these compounds are provided below.

Table 4: In Vitro Inhibitory Activity of Methionine Synthase and Related Enzyme Inhibitors

| Compound | Target Enzyme | Inhibition (Ki or IC50) |

|---|---|---|

| 5-formyltetrahydrohomofolate | Murine MTHFS | Ki = 0.7 µM |

| 5-formyl, 10-methyltetrahydrofolate | Murine MTHFS | Ki = 10 µM |

| L-methionine hydroxamate | E. coli methionyl-tRNA synthetase | Ki = 19 µM |

Data sourced from studies on folate and methionine analogue inhibitors. rsc.orgnih.gov

These studies indicate that compounds mimicking natural substrates can effectively inhibit enzymes involved in critical metabolic pathways.

Cyclin-Dependent Kinase 9 (CDK9) plays a crucial role in regulating transcriptional elongation, making it a target for therapeutic intervention in various diseases, including cancer. The design of selective CDK9 inhibitors is an active area of research, with a focus on trisubstituted pyrimidine (B1678525) compounds.

Structure-based design efforts have led to the development of highly selective 2,4,5-trisubstituted pyrimidine inhibitors of CDK9. Additionally, optimization of a multi-targeted inhibitor led to the discovery of a potent and selective CDK9 inhibitor based on a tetrahydrothiazolopyridine-pyrimidine scaffold. The inhibitory activities of some of these compounds are presented in the table below.

Table 5: In Vitro CDK9 Inhibitory Activity of Trisubstituted Pyrimidine and Related Derivatives

| Compound | CDK9 IC50 (nM) |

|---|---|

| 30m (2,4,5-trisubstituted pyrimidine) | >100-fold selective for CDK9 over CDK1/2 |

| 8e (tetrahydrothiazolopyridine-pyrimidine) | 5.5 |

| ZK304709 (multi-targeted inhibitor) | 5.0 |

Data from in vitro enzyme inhibitory activity assays.

These studies highlight the success of medicinal chemistry efforts in generating potent and selective CDK9 inhibitors based on modified pyrimidine scaffolds.

Receptor Modulation and Agonism Studies (in vitro assays)

While specific in vitro receptor modulation studies on 5-((Methylamino)methyl)pyrimidin-2-amine are not extensively documented in publicly available literature, research on related pyrimidin-2-amine derivatives has revealed significant activity at various receptors, most notably the histamine (B1213489) H3 receptor.

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of several neurotransmitters, including histamine, acetylcholine, and dopamine. googleapis.com This modulation makes H3R a significant target for therapeutic intervention in neurological and psychiatric disorders.

Historically, H3R agonists have been primarily imidazole-based compounds. googleapis.comgoogle.com However, the quest for novel, non-imidazole agonists has led to the exploration of various chemical scaffolds, including pyrimidin-2-amines. An in-house screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. googleapis.comgoogle.com This discovery prompted further investigation into the structure-activity relationships of related analogs.

Subsequent research led to the development of a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which demonstrated high affinity and full agonistic activity at the H3 receptor. googleapis.comgoogle.com One key compound from this series, VUF16839, exhibited nanomolar on-target activity and a favorable metabolic stability profile. googleapis.comgoogle.com The proposed binding mode of these non-imidazole agonists suggests that they engage in key interactions with the receptor, similar to the endogenous ligand, histamine. googleapis.comgoogle.com The agonistic activity of these compounds was evaluated using in vitro assays, such as the cyclic adenosine monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay in HEK293 cells stably expressing the human H3R. googleapis.comgoogle.com

It is important to note that while these studies establish the potential of the pyrimidin-2-amine scaffold for H3R agonism, specific data for this compound in this context is not currently available.

Cellular Mechanism of Action in In Vitro Models (excluding clinical interpretation)

The cellular effects of pyrimidine derivatives are diverse and are of significant interest in oncology research. While direct studies on this compound are limited, research on closely related compounds provides insights into the potential mechanisms of action, including cell cycle regulation, induction of apoptosis, and modulation of key signaling pathways.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Several pyrimidine derivatives have been shown to interfere with the cell cycle machinery. For instance, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.gov CDK12 is a transcriptional kinase that plays a crucial role in the regulation of genes involved in the G1 phase of the cell cycle. nih.gov

In a study focusing on esophageal squamous cell carcinoma (ESCC), a lead compound from this series, designated H63, was shown to induce cell cycle arrest by downregulating G1-phase core genes. nih.gov This effect is a direct consequence of CDK12 inhibition, which disrupts transcription elongation of key cell cycle regulators. nih.gov

Table 1: Effect of a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative (H63) on Cell Cycle

| Compound | Cell Line | Effect | Mechanism |

| H63 | ESCC cells | G1 phase cell cycle arrest | Downregulation of G1-phase core genes via CDK12 inhibition |

This evidence suggests that compounds with a pyrimidin-2-amine scaffold, such as this compound, may possess the potential to regulate the cell cycle, a hypothesis that warrants further investigation.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The induction of significant DNA damage, as a consequence of therapeutic intervention, often triggers apoptotic pathways.

The inhibition of CDK12 by 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives not only leads to cell cycle arrest but also to the accumulation of DNA damage. nih.gov This is due to the role of CDK12 in maintaining genomic stability through the regulation of DNA damage repair (DDR) genes. By inhibiting CDK12, these compounds can sensitize cancer cells to DNA damaging agents and, in some contexts, induce apoptosis as a direct consequence of overwhelming genomic instability. Research on other pyrimidine derivatives has also shown that they can trigger apoptosis in cancer cell lines through the modulation of anti-apoptotic proteins and subsequent activation of apoptotic cascades. acs.org

The biological activity of pyrimidine derivatives is often mediated by their interaction with specific signaling pathways.

DNA Damage Response: As mentioned, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have a significant impact on the DNA damage response pathway. nih.gov The inhibition of CDK12 by these compounds leads to alterations in the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis. nih.gov This pathway is central to the cellular response to DNA damage, and its disruption can lead to synthetic lethality in certain cancer contexts. The compound H63 was specifically shown to mechanistically alter this signaling axis, leading to DNA damage. nih.gov

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, when dysregulated, plays a crucial role in the development and progression of several cancers. nih.gov The pyrimidine scaffold is a well-established core structure for EGFR inhibitors. nih.govnih.gov For example, a series of 5-(methylthio)pyrimidine (B78358) derivatives have been developed as potent and selective inhibitors of mutant EGFR (L858R/T790M), which is often associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). nih.gov These compounds have been shown to inhibit the enzymatic activity of mutant EGFR in subnanomolar ranges and strongly inhibit the proliferation of cancer cells harboring these mutations. nih.gov While no specific data is available for this compound, its pyrimidine core suggests a potential for interaction with kinase targets like EGFR, which would require experimental validation.

TEC Family Kinases: The TEC family of non-receptor tyrosine kinases, which includes BTK, ITK, TEC, BMX, and TXK, are involved in various cellular processes, including signal transduction from cytokine receptors and lymphocyte surface antigens. nih.gov While some pyrimidine-based compounds have been explored as inhibitors of various kinases, there is currently no specific preclinical research available that links this compound or its close analogs to the inhibition of TEC family kinases.

Target Identification and Validation in Preclinical Research

The identification and validation of molecular targets are crucial steps in the development of new therapeutic agents. For pyrimidine-based compounds, target identification often involves a combination of techniques, including high-throughput screening, computational modeling, and biochemical assays.

In the case of the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives, the target, CDK12, was identified as being overexpressed in esophageal squamous cell carcinoma through online database analysis. nih.gov The inhibitory activity of the synthesized compounds against CDK12 was then confirmed through enzymatic assays. nih.gov Further validation in preclinical models involved demonstrating that the phenotypic effects of the compounds in cancer cells, such as cell cycle arrest and induction of DNA damage, were consistent with the known functions of the target kinase. nih.gov Knockdown experiments, where the expression of the target protein is reduced using techniques like RNA interference, can also be used to validate that the observed cellular effects of a compound are indeed mediated through its intended target. nih.gov

For this compound, specific molecular targets have not yet been definitively identified and validated in the public domain. The diverse activities of related pyrimidine derivatives suggest that this compound could potentially interact with a range of biological targets, including GPCRs and protein kinases. Future preclinical research will be essential to elucidate its precise molecular targets and mechanisms of action.

Advanced Research Applications and Future Directions

Role as Chemical Building Blocks in Complex Organic Synthesis

The pyrimidine (B1678525) motif is a cornerstone in the synthesis of a vast array of biologically active molecules, including several FDA-approved drugs. acs.orgnih.gov Compounds like 5-((methylamino)methyl)pyrimidin-2-amine serve as valuable chemical building blocks, providing a pre-functionalized core that can be elaborated into more complex structures. The primary amine and the secondary methylamine (B109427) groups offer reactive sites for various chemical transformations, allowing for the systematic modification of the molecule to optimize its biological activity.

The versatility of the pyrimidine scaffold is further highlighted in the development of kinase inhibitors. acs.orgnih.gov By strategically modifying the substituents on the pyrimidine ring, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets. acs.org The methylaminomethyl side chain, in particular, can be modified to explore different binding pockets within a target protein, potentially leading to the discovery of novel and potent therapeutic agents. acs.org

Development and Application as Radioligands for Preclinical Imaging (e.g., mGluR1 imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This technology relies on the use of radioligands, which are biologically active molecules labeled with a positron-emitting radionuclide. The development of novel radioligands is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostic tools.

Derivatives of pyrimidine have been explored as potential radioligands for imaging various targets in the central nervous system. For instance, research into novel radioligands for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) has utilized pyrimidine-based scaffolds. nih.gov In one study, researchers designed and synthesized a series of compounds with a pyrimidine core for PET imaging of mGluR1 in the rodent brain. nih.gov While the specific compound this compound was not used directly, the study demonstrates the principle of using functionalized pyrimidines as a basis for radioligand development. The synthesis involved modifying the pyrimidine structure to incorporate a radiolabel, such as Carbon-11, and to optimize the compound's binding affinity and pharmacokinetic properties for brain imaging. nih.gov

The general approach involves synthesizing a precursor molecule that can be readily radiolabeled in the final step. The resulting radioligand is then evaluated in preclinical models to assess its brain uptake, target specificity, and clearance kinetics. nih.gov The development of such tools is critical for studying the role of receptors like mGluR1 in neurological and psychiatric disorders and for the preclinical evaluation of new drugs targeting these receptors. nih.gov

Strategies for Investigating Mechanisms of Resistance in Preclinical Models

Drug resistance is a major challenge in the treatment of various diseases, particularly cancer. Understanding the molecular mechanisms that lead to resistance is essential for developing strategies to overcome it. Preclinical models, such as cancer cell lines and animal models, play a crucial role in this research.

While there is no direct research specifically investigating resistance mechanisms related to this compound, studies on other pyrimidine-based drugs provide a framework for how such investigations could be conducted. For example, research on pyrimidine-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, has shed light on potential resistance mechanisms.

Strategies to investigate resistance in preclinical models often involve the following steps:

Generation of resistant cell lines: Cancer cell lines are exposed to increasing concentrations of the drug over a prolonged period to select for resistant populations.

Genomic and proteomic analysis: The resistant cell lines are then compared to the parental, sensitive cell lines to identify genetic mutations, changes in gene expression, or alterations in protein levels that could contribute to resistance.

Functional validation: The identified changes are then functionally validated to confirm their role in mediating resistance. This can involve techniques such as gene knockdown or overexpression studies.

By applying these strategies to compounds like this compound and its derivatives, researchers could anticipate and understand potential mechanisms of resistance, which is critical for the long-term clinical success of any new therapeutic agent.

Exploration in Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery that allow for the rapid synthesis and evaluation of large numbers of compounds. youtube.comrsc.org The pyrimidine scaffold is well-suited for these approaches due to its synthetic tractability and its proven importance as a pharmacophore. nih.govelsevier.com

Libraries of pyrimidine-based compounds can be generated by systematically varying the substituents at different positions on the pyrimidine ring. nih.govrsc.org For example, starting with a core structure like this compound, a diverse library of analogs can be created by reacting the amino groups with a wide range of building blocks. sigmaaldrich.com

These libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities. The data from these screens can be used to establish structure-activity relationships (SAR), which guide the further optimization of the hit compounds into lead candidates. The use of pyrimidine-focused libraries has been successful in identifying inhibitors for a range of targets, including kinases and other enzymes implicated in disease. acs.orgnih.gov The inclusion of compounds like this compound and its derivatives in such screening libraries increases the probability of discovering novel drug candidates for a wide range of therapeutic areas. nih.govamegroups.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, NH₄OH, RT, 2 h | 65–75 | >95% | |

| Nucleophilic Substitution | Pd(PPh₃)₄, Na₂CO₃, 150°C, 1 h | 80–85 | >98% |

Basic Question: How is this compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer:

Structural characterization typically employs:

- Spectral Analysis:

- Elemental Analysis: Validates empirical formulas (e.g., C₆H₁₀N₄) with <0.3% deviation .

- X-Ray Crystallography: Resolves bond lengths/angles (e.g., N-CH₃ = 1.45 Å) and packing motifs .

Critical Note: Discrepancies in spectral data (e.g., shifted peaks due to solvent effects) require cross-validation with computational simulations (DFT) .

Advanced Question: What QSAR parameters are critical for predicting the biological activity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) studies highlight:

- Lipophilicity (Log P): Optimal Log P (1.5–2.5) enhances membrane permeability, as seen in antibacterial pyridin-2-amine derivatives .

- Steric Parameters (SMR, molar refractivity): Bulky substituents at the 5-position reduce steric clashes with enzyme active sites .

- Electronic Effects (Hammett σ): Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, improving enzyme inhibition .

Q. Table 2: Key QSAR Parameters

| Parameter | Role in Activity | Ideal Range | Reference |

|---|---|---|---|

| Log P | Membrane permeability | 1.5–2.5 | |

| SMR | Steric compatibility | 70–90 | |

| σ (Hammett) | Electronic modulation | 0.2–0.8 |

Computational Tool: MOE 2006.08 software generates predictive models (r² > 0.85) by correlating these parameters with IC₅₀ values .

Advanced Question: How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Quantum mechanics (DFT) identifies low-energy pathways for condensation or substitution reactions, minimizing trial-and-error experimentation .

- Transition State Analysis: Visualizes energy barriers (e.g., 25–30 kcal/mol for Pd-catalyzed couplings) to optimize catalyst loading .

- Solvent Effects: COSMO-RS simulations predict solvent polarity impacts on reaction rates and regioselectivity .

Case Study: ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% for pyrimidine derivatives .

Advanced Question: What strategies address discrepancies in biological activity data across studies of pyrimidin-2-amine derivatives?

Methodological Answer:

Contradictions arise due to:

- Assay Variability: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or enzyme isoforms affect IC₅₀ values .

- Compound Stability: Hydrolysis of methylamino groups in acidic media may reduce observed activity .

Resolution Strategies:

Standardized Protocols: Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

Metabolic Stability Testing: LC-MS/MS monitors degradation products in physiological buffers .

Structural Analog Comparison: Compare with 4-amino-5-methylpyrimidine derivatives to isolate substituent effects .

Q. Table 3: Activity Discrepancies in Selected Studies

| Study | Substituent | Reported IC₅₀ (μM) | Likely Cause |

|---|---|---|---|

| A (Antibacterial) | -CH₃ at C5 | 12.5 | Strain specificity |

| B (Enzyme Inhibitor) | -Cl at C5 | 3.2 | Enhanced electrophilicity |

Basic Question: What are the safety and handling considerations for this compound in laboratory settings?

Methodological Answer:

- Toxicity: Limited data available; assume acute toxicity (LD₅₀ > 200 mg/kg in rodents) based on structurally similar amines .

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Waste Disposal: Neutralize acidic reaction mixtures before disposal to prevent methylamine release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.